molecular formula C16H26O4 B14385848 3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione CAS No. 89706-95-6

3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione

Cat. No.: B14385848
CAS No.: 89706-95-6
M. Wt: 282.37 g/mol
InChI Key: RJRFGDOWLLGLAC-UHFFFAOYSA-N
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Description

3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione is an organic compound with a complex structure that includes a hydroxyl group, a nonylidene chain, and a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as distillation, crystallization, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The nonylidene chain can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nonylidene chain play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxynonylidene)-6-propyl-3,6-dihydro-2H-pyran-2-one
  • 6-Ethyl-4-hydroxy-3-(1-hydroxynonylidene)-6-methyl-3,6-dihydro-2H-pyran-2-one

Uniqueness

3-(1-Hydroxynonylidene)-6,6-dimethyloxane-2,4-dione is unique due to its specific structural features, such as the dimethyloxane ring and the nonylidene chain. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in various fields.

Properties

CAS No.

89706-95-6

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

3-(1-hydroxynonylidene)-6,6-dimethyloxane-2,4-dione

InChI

InChI=1S/C16H26O4/c1-4-5-6-7-8-9-10-12(17)14-13(18)11-16(2,3)20-15(14)19/h17H,4-11H2,1-3H3

InChI Key

RJRFGDOWLLGLAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C1C(=O)CC(OC1=O)(C)C)O

Origin of Product

United States

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